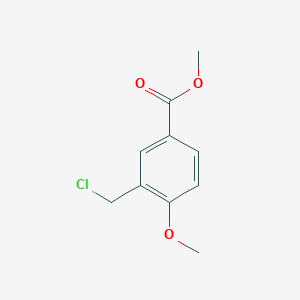

![molecular formula C13H12O2 B1601468 3'-Methoxy[1,1'-biphenyl]-2-ol CAS No. 71022-85-0](/img/structure/B1601468.png)

3'-Methoxy[1,1'-biphenyl]-2-ol

Overview

Description

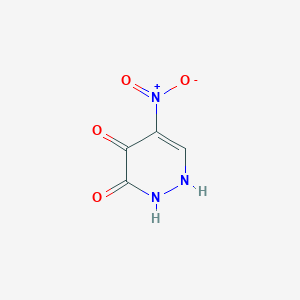

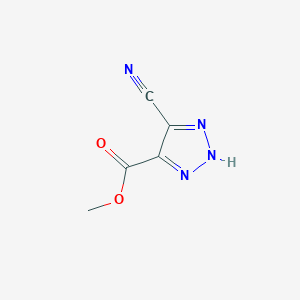

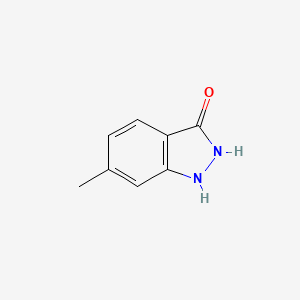

“3’-Methoxy[1,1’-biphenyl]-2-ol” is an organic compound that is a derivative of biphenyl . It has a methoxy group (-OCH3) attached to the 3’ position and a hydroxyl group (-OH) at the 2 position of the biphenyl structure .

Synthesis Analysis

The synthesis of “3’-Methoxy[1,1’-biphenyl]-2-ol” and its derivatives involves several steps, including the formation of the biphenyl core, the introduction of the methoxy group, and the attachment of the hydroxyl group . The exact method can vary depending on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of “3’-Methoxy[1,1’-biphenyl]-2-ol” consists of two benzene rings connected by a single bond, with a methoxy group attached to the 3’ position and a hydroxyl group at the 2 position . The molecular formula is C13H12O2 .Chemical Reactions Analysis

“3’-Methoxy[1,1’-biphenyl]-2-ol” can undergo various chemical reactions, similar to other biphenyl derivatives . These reactions can include electrophilic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis

“3’-Methoxy[1,1’-biphenyl]-2-ol” is likely to be a solid at room temperature, with properties similar to other biphenyl derivatives . It is expected to be insoluble in water but soluble in organic solvents .Scientific Research Applications

Environmental Estrogens and Pesticides

Methoxychlor, a chlorinated hydrocarbon pesticide, illustrates the environmental impact and biological activity of methoxylated compounds. It undergoes metabolic activation to produce estrogenic effects, highlighting the potential environmental and health implications of similar methoxylated compounds. This context is crucial for understanding the environmental persistence and toxicity of synthetic chemicals, including those related to 3'-Methoxy[1,1'-biphenyl]-2-ol (Cummings, 1997).

Phosphonic Acids: Synthesis and Applications

Phosphonic acids, which share structural motifs with methoxylated biphenyl compounds, have diverse applications ranging from medicinal chemistry to materials science. This review highlights the synthesis and wide-ranging applications of phosphonic acids, emphasizing their bioactive and supramolecular properties, which could inform research into similar methoxylated compounds (Sevrain et al., 2017).

Organic Solar Cells and Charge Transport

Research on the charge transport and recombination in organic solar cells using polymer/fullerene blends, including methoxylated derivatives, underscores the relevance of methoxylated compounds in improving photovoltaic efficiencies. This study offers insights into the electronic properties of methoxylated compounds and their potential applications in energy conversion (Pivrikas et al., 2007).

Atmospheric Reactivity of Methoxyphenols

The review on the atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, underscores the environmental impact of methoxylated biphenyl compounds. Understanding their atmospheric degradation pathways and secondary organic aerosol (SOA) formation potential is crucial for assessing the environmental behavior of related methoxylated compounds (Liu et al., 2022).

Environmental Fate of Alkylphenols

The environmental fate of alkylphenols and their ethoxylates, including methoxylated derivatives, reveals the persistence and bioaccumulative potential of these compounds in water bodies and sediments. This knowledge is essential for assessing the environmental risk of methoxylated biphenyl compounds and related substances (Ying et al., 2002).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHMZWPTWLIERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499330 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71022-85-0 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)